Chemical Identification
The compound (2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, with the CAS number 1932800-41-3, is a pyrrolidine derivative characterized by the presence of a tert-butyl group, an aminomethyl group, and a hydroxyl group. Its molecular formula is and it has a molecular weight of 216.28 g/mol .
Classification
This compound belongs to the class of amino acids and derivatives, specifically pyrrolidine-based compounds. Pyrrolidines are five-membered saturated heterocycles that contain nitrogen, and they are significant in medicinal chemistry due to their diverse biological activities.
Synthesis Methods
The synthesis of (2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate generally involves several key steps:
Molecular Structure
The structure of (2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate features a pyrrolidine ring with substituents at the 2 and 4 positions:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC@HC[C@@H]1CN |
Reactions Involving the Compound
(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can participate in various chemical reactions:
The mechanism of action of (2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is primarily related to its interactions with biological targets:
| Property | Value |
|---|---|
| Solubility | Very soluble in water |
| Log P (octanol-water partition coefficient) | -0.16 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate has several scientific applications:
This compound exemplifies how modifications in molecular structure can lead to diverse functionalities and applications in science and medicine.
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7